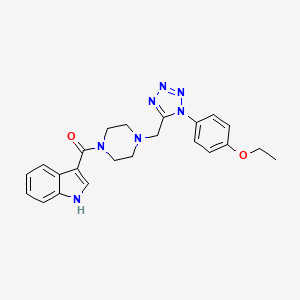![molecular formula C16H15ClFN3O2 B2754339 (4-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone CAS No. 2380067-97-8](/img/structure/B2754339.png)
(4-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone, also known as 'Compound A', is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a small molecule inhibitor that targets various enzymes and receptors, making it a promising candidate for the treatment of several diseases.
作用機序
Compound A's mechanism of action involves the inhibition of various enzymes and receptors. For example, it has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. By inhibiting PDE4, Compound A can reduce inflammation and potentially treat inflammatory diseases. Similarly, Compound A has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cancer progression. By inhibiting these kinases, Compound A can potentially treat cancer.
Biochemical and Physiological Effects:
Compound A's biochemical and physiological effects depend on the specific enzyme or receptor it targets. For example, in preclinical models of inflammation, Compound A has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6. In preclinical models of cancer, Compound A has been shown to inhibit tumor growth and induce apoptosis. Additionally, Compound A has been shown to improve cognitive function in preclinical models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of Compound A is its broad spectrum of activity, targeting various enzymes and receptors. This makes it a promising candidate for the treatment of several diseases. Additionally, Compound A has been shown to have good pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, one limitation of Compound A is its potential for off-target effects, which can lead to toxicity. Therefore, careful dose optimization and toxicity studies are necessary before clinical trials can be conducted.
将来の方向性
There are several future directions for the research on Compound A. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce toxicity. Additionally, further studies are needed to understand the specific molecular targets of Compound A and its mechanism of action. This can potentially lead to the development of more specific inhibitors that can target specific enzymes and receptors. Furthermore, the potential use of Compound A in combination with other drugs for the treatment of various diseases should be explored. Finally, clinical trials are needed to evaluate the safety and efficacy of Compound A in humans.
合成法
The synthesis of Compound A involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-chlorophenyl isocyanate with 5-fluoropyrimidine-2-ol to form the intermediate compound, 4-chlorophenyl-[4-(5-fluoropyrimidin-2-yl)oxy]urea. This intermediate is then reacted with 1-piperidinemethanol to yield the final product, (4-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone. The synthesis of Compound A has been optimized to achieve high yields and purity, making it suitable for large-scale production.
科学的研究の応用
Compound A has been extensively studied for its potential applications in drug development. It has been shown to inhibit various enzymes and receptors, including kinases, phosphodiesterases, and G protein-coupled receptors. These enzymes and receptors play critical roles in several diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, Compound A has been tested in preclinical models for the treatment of these diseases. In addition, Compound A has also been studied for its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(4-chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-12-3-1-11(2-4-12)15(22)21-7-5-14(6-8-21)23-16-19-9-13(18)10-20-16/h1-4,9-10,14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRUXSOSCOTAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-Chlorobenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

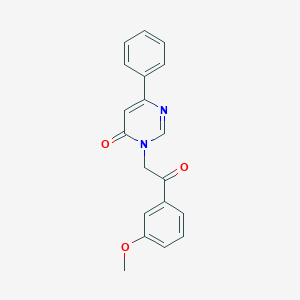
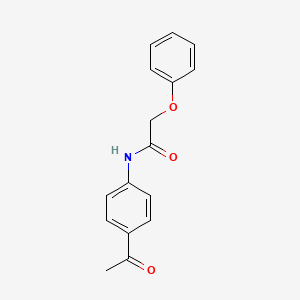
![9-[4-(tert-butyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2754260.png)

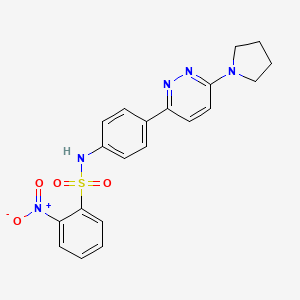

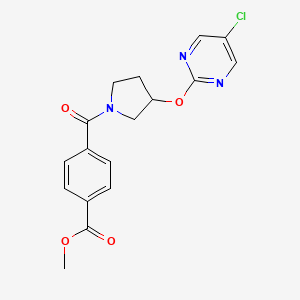
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2754268.png)
![N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2754269.png)
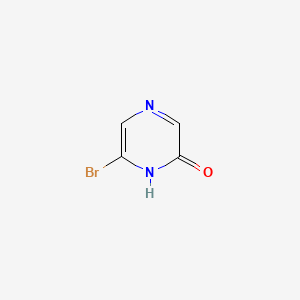

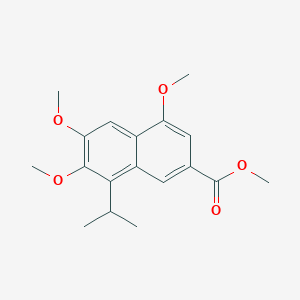
![N-(4-fluoro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B2754276.png)
